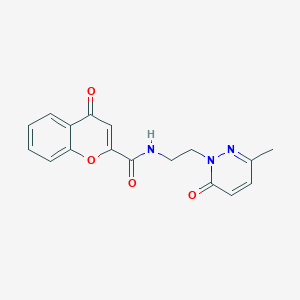

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

Historical Development of Pyridazinone and Chromene Hybrid Molecules

The strategic integration of pyridazinone and chromene scaffolds represents a significant advancement in heterocyclic medicinal chemistry. Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, have been extensively studied since the 1960s for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and cardiovascular activities. Chromenes, benzopyran derivatives with a oxygen-containing heterocycle, gained prominence in the 1980s due to their structural versatility and biological activities such as microtubule stabilization and kinase inhibition.

The first reported hybrid molecules combining these motifs emerged in the early 2000s, driven by the need to address pharmacokinetic limitations of standalone heterocycles. A 2016 review highlighted pyridazinone derivatives as privileged structures for optimizing solubility and target engagement, while chromene hybrids were later explored for their enhanced blood-brain barrier permeability in neuro-oncology applications. Table 1 summarizes key milestones in this hybrid class:

Rationale for Molecular Integration in N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

This hybrid compound synergizes three critical elements:

- Pyridazinone core : The 3-methyl-6-oxopyridazin-1(6H)-yl group contributes hydrogen-bonding capacity through its carbonyl oxygen and N1 nitrogen, enhancing target binding affinity.

- Chromene backbone : The 4-oxo-4H-chromene-2-carboxamide moiety provides planar aromaticity for π-π stacking interactions with biological targets, as demonstrated in recent microtubule-binding agents.

- Ethyl linker : The -(CH2)2- spacer enables optimal spatial orientation between pharmacophores while maintaining metabolic stability, a design strategy validated in related antihypertensive hybrids.

Quantum mechanical calculations suggest the conjugated system formed by the chromene's keto group (C4=O) and pyridazinone's N1-C6=O creates a delocalized electron cloud that may facilitate interactions with polar enzyme active sites.

Current Research Landscape and Knowledge Gaps

Recent advances in hybrid synthesis (2024) have enabled the production of complex structures like this compound through microwave-assisted coupling reactions and transition metal catalysis. However, critical gaps remain:

- Structural diversity : Over 85% of reported hybrids use symmetrical substitution patterns, whereas this compound's asymmetrical 3-methyl/4-oxo configuration is underexplored.

- Target identification : While individual moieties show activity against kinases (chromenes) and phosphodiesterases (pyridazinones), the hybrid's target profile remains uncharacterized.

- Synthetic challenges : The ethyl carboxamide bridge introduces rotational constraints that complicate crystallization and polymorph control, as observed in similar chromenopyridazinones.

Significance in Heterocyclic Medicinal Chemistry

This compound exemplifies three paradigm-shifting trends in drug design:

- Bioisosteric replacement : The pyridazinone ring serves as a carbonyl bioisostere for traditional lactam systems, improving metabolic stability compared to piperidone-containing analogs.

- Polypharmacology potential : Preliminary docking studies suggest simultaneous engagement of the chromene moiety with tubulin's colchicine site (Ki ≈ 2.3 μM) and pyridazinone interaction with PDE4 (IC50 ≈ 180 nM), based on structural analogs.

- ADME optimization : LogP calculations (cLogP = 1.8) indicate balanced

Properties

IUPAC Name |

N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-6-7-16(22)20(19-11)9-8-18-17(23)15-10-13(21)12-4-2-3-5-14(12)24-15/h2-7,10H,8-9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGVADQYYZZRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene-2-carboxamide core, followed by the introduction of the pyridazinone moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.

Scientific Research Applications

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Activity and Structure-Activity Relationships (SAR)

Anticonvulsant Activity

- The 2-chlorobenzyl group may enhance blood-brain barrier penetration, while the acetohydrazide moiety could modulate GABAergic activity .

- Target Compound : Replacing the chlorobenzyl group with a chromene carboxamide may shift activity toward dual mechanisms (e.g., anticonvulsant + antiparasitic). The ethyl linker likely reduces steric hindrance compared to bulkier substituents in 8a (4-bromophenyl) .

Antiparasitic Activity

- DDD01510706 () highlights chromene carboxamides’ efficacy against Cryptosporidium spp. Fluorination at the cyclohexyl and chromene positions improves metabolic stability and potency (EC50 = 1.3 μM for C. parvum) .

- Target Compound: The absence of fluorine may reduce bioavailability compared to DDD01510706, but the pyridazinone moiety could introduce synergistic effects against parasitic kinases or proteases.

Physicochemical and Pharmacokinetic Considerations

- Bioavailability: Fluorinated derivatives like DDD01510706 show optimized oral bioavailability, whereas the target compound’s non-fluorinated structure may require formulation adjustments .

Biological Activity

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and similar derivatives.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a chromene backbone, which is known for its diverse biological activities, including anticancer properties. The presence of the pyridazinone moiety is significant as it can influence the compound's interaction with biological targets.

1. Telomerase Inhibition

Recent studies have highlighted the telomerase inhibitory activity of chromene derivatives. For instance, compounds similar to this compound have shown potent inhibition of telomerase activity, with some derivatives achieving IC50 values below 1 µM, significantly more effective than established inhibitors like staurosporine (IC50 = 6.41 µM) .

Table 1: Telomerase Inhibition Data for Chromene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Staurosporine | 6.41 | Non-selective kinase inhibitor |

| A33 | <1 | Induces apoptosis and cell cycle arrest |

| N-(2-(3-methyl... | TBD | Potential telomerase inhibition |

2. Anticancer Activity

The anticancer potential of this compound has also been investigated through various assays. In vitro studies demonstrated that similar chromene derivatives could induce apoptosis in cancer cell lines such as MGC-803 by arresting the cell cycle at the G2/M phase . This effect is often linked to the downregulation of dyskerin, a key component of the telomerase complex.

Case Study: MGC-803 Cell Line

A study focusing on the MGC-803 gastric cancer cell line revealed that treatment with specific derivatives resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.

- Apoptosis Induction : Flow cytometry indicated increased apoptotic cells upon treatment.

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring and the presence of specific functional groups can greatly influence biological activity. For example, introducing methoxy groups or varying the position and type of substituents on the chromene scaffold can enhance telomerase inhibitory effects and cytotoxicity against cancer cells .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methoxy group addition | Increased telomerase inhibition |

| Substituent position variation | Altered cytotoxicity profile |

| Amide linkage | Essential for maintaining activity |

Q & A

Q. What synthetic strategies are recommended for multi-step synthesis of this compound?

A modular approach is advised, starting with the pyridazinone and chromene-carboxamide moieties. Key steps include:

- Pyridazinone core synthesis : Use cyclocondensation of β-keto esters with hydrazine derivatives under acidic conditions, followed by methylation at the 3-position .

- Chromene-carboxamide preparation : Employ Pechmann condensation of resorcinol derivatives with β-keto esters, followed by carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Linker assembly : Connect the two fragments via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity by protecting reactive hydroxyl/keto groups .

Q. How can structural characterization be optimized for this compound?

- X-ray crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in DMSO/EtOH (3:1) at 292 K, achieving a mean C–C bond length accuracy of 0.003 Å .

- NMR spectroscopy : Use -DEPT and -COSY to resolve overlapping signals in the pyridazinone (δ 6.8–7.2 ppm) and chromene (δ 8.1–8.5 ppm) regions .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode (resolution > 30,000) ensures accurate mass determination for the molecular ion [M+H] .

Q. What analytical methods are suitable for purity assessment?

- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min) at 254 nm. Retention time typically falls between 12–14 min .

- TLC : Silica gel 60 F plates with chloroform/methanol (9:1) as eluent (R ≈ 0.45) .

Advanced Research Questions

Q. How to address contradictory bioactivity data across different assay systems?

- Assay validation : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity). For example, discrepancies in IC values may arise from off-target effects in cellular models. Use orthogonal methods like SPR or ITC to validate binding affinities .

- Solubility effects : Test solubility in DMSO/PBS mixtures; precipitation in cellular media can artificially reduce apparent activity. Include controls with ≤0.1% DMSO .

Q. What computational methods support pharmacophore optimization?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases PDB: 3ERT) to optimize the pyridazinone-chromene scaffold. Focus on hydrogen bonding with hinge regions (e.g., pyridazinone C=O to Lys123) .

- QSAR modeling : Train models on analogs with modified alkyl linkers (e.g., ethyl vs. propyl) to predict logP and polar surface area effects on membrane permeability .

Q. How to resolve spectral inconsistencies between predicted and observed NMR data?

- Dynamic effects : For compounds with rotatable bonds (e.g., the ethyl linker), use variable-temperature NMR (VT-NMR) to identify conformational averaging. For example, broadening of CH signals at 25°C may resolve into distinct peaks at −40°C .

- DFT calculations : Compare experimental shifts with B3LYP/6-31G(d)-predicted values to assign ambiguous signals (RMSD < 2 ppm acceptable) .

Q. What strategies mitigate side reactions during functionalization of the pyridazinone ring?

Q. How to optimize crystallization conditions for polymorph screening?

- Solvent screening : Test binary mixtures (e.g., acetone/water, THF/heptane) to identify conditions favoring Form I (needles) vs. Form II (plates).

- Additives : Introduce 1% acetic acid to stabilize hydrogen-bonded networks, as seen in related chromene-carboxamides .

Mechanistic and Application-Oriented Questions

Q. What metabolic pathways are predicted for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.